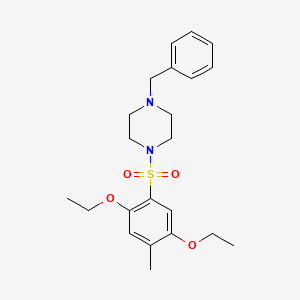
2-PCCA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-PCCA is a GPR88 agonist.
Wissenschaftliche Forschungsanwendungen
1. Gene Expression Analysis
2-PCCA is extensively used in gene expression analysis, particularly in real-time quantitative PCR experiments. The 2(-Delta Delta C(T)) method, a variation of this compound, is significant for analyzing relative changes in gene expression. This method is essential in understanding gene behavior under different conditions, contributing to numerous fields like genetics, molecular biology, and disease research (Livak & Schmittgen, 2001).
2. Chemical and Biomolecular Sensors
This compound finds applications in the development of chemical sensors, particularly for sensing pH and ionic strength. Photonic crystal materials made of this compound are used to detect changes in environmental conditions, which is vital for chemical analysis and environmental monitoring (Lee & Asher, 2000). Additionally, this compound-based sensors are employed in detecting glucose levels in urine, offering a more accurate and cost-effective approach than traditional methods (Yan et al., 2016).
3. Computational Life Science
Robust Perron Cluster Analysis (PCCA+), derived from this compound principles, is utilized in various computational life science applications. It's particularly influential in drug design, gene expression data analysis, and clustering of HIV protease inhibitors, showcasing its versatility in computational biology and bioinformatics (Weber & Kube, 2005).
4. Photonic Crystal Sensing Materials
This compound is pivotal in creating photonic crystal sensing materials for detecting substances like Pb2+. The material's ability to change hydrogel volume in response to specific stimuli is crucial for environmental monitoring and safety applications (Goponenko & Asher, 2005).
5. Propionyl-CoA Carboxylase Studies
Research on Propionyl-CoA Carboxylase (PCC), which is encoded by the PCCA gene, is another application of this compound. Understanding the structure and function of PCC is essential for comprehending and treating propionic acidemia, a metabolic disorder (Wongkittichote, Ah Mew, & Chapman, 2017).
6. High-Dimensional Image Processing
2SDR (Two-stage Dimension Reduction), associated with this compound, is instrumental in image reconstruction from high-dimensional noisy image data. This application is crucial in fields like cryogenic electron microscopy, where accurate image reconstruction is essential for structural biology and related disciplines (Chung et al., 2019).
7. Detection of Organophosphorus Compounds
This compound-based materials are used to detect organophosphorus compounds like parathion in aqueous solutions. This application is significant in environmental monitoring and safety, ensuring water quality and detecting pollutants (Walker & Asher, 2005).
Eigenschaften
CAS-Nummer |
1287205-42-8 |
|---|---|
Molekularformel |
C30H37N3O |
Molekulargewicht |
455.65 |
IUPAC-Name |
(1R,2R)-N-[(2S,3S)-2-Amino-3-methylpentyl]-N-(4'-propyl[1,1'-biphenyl]-4-yl)-2-(2-pyridinyl)-cyclopropanecarboxamide |
InChI |
InChI=1S/C30H37N3O/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3/t21-,26+,27+,28+/m0/s1 |
InChI-Schlüssel |
OBGKRTYDTRUMGO-RFNYNIMXSA-N |
SMILES |
O=C([C@H]1[C@H](C2=NC=CC=C2)C1)N(C[C@@H](N)[C@@H](C)CC)C3=CC=C(C4=CC=C(CCC)C=C4)C=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2PCCA; 2 PCCA; 2-PCCA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)
![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)
![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)

![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)
